N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclopentanecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a new class of thiazole-(benz)azole derivatives was synthesized to investigate their anticancer activity . The structure of the compounds was confirmed by IR, 1H-NMR, and MS spectral data and elemental analyses .Molecular Structure Analysis
The molecular structure of similar compounds has been described . For example, N-(2-(2-methylthiazol-4-yl)phenyl)picolinamide contains a total of 36 bonds; 23 non-H bonds, 18 multiple bonds, 3 rotatable bonds, 1 double bond, 17 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 secondary amide (aromatic), 1 Thiazole, and 1 Pyridine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been reported . For example, a mixture of compound 5 (0.001mol, 0.27g), the appropriate mercapto-(benz)azole derivative (0.001mol) and K2CO3 (0.001mol, 0.14g) in acetone was refluxed for 2h .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For example, the yield of 2-[(1-Methylimidazole-2-yl)sulfanyl]-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide (6b) was 85%; m.p. 193 C. IR (KBr) max (cm 1): 3281 (amide N–H), 3024 (aromatic C–H), 2945 (aliphatic C–H), 1670 (amide C¼O), 1597–1399 (C¼C and C¼N) and 1298–1021 (C–N). 1H-NMR (500MHz, DMSO-d 6) (ppm): 2.70 (s, 3H, CH 3), 3.61 (s, 3H, N–CH 3) .Scientific Research Applications
Synthesis and Chemical Properties
- Innovative Synthesis Techniques : Research on the synthesis of 2-phenyl-4,5-substituted oxazoles and related compounds, including those with thiazole moieties, highlights advanced methods for creating complex heterocyclic structures. These methodologies involve intramolecular cyclization and have applications in the synthesis of natural products and novel pharmacophores (Kumar et al., 2012).
Drug Discovery and Development
- Preclinical Studies for Drug Development : A notable application in drug discovery is the modeling and simulation in the preclinical stages, exemplified by the development of GDC-0917, a potent inhibitor of apoptosis proteins. This work illustrates the role of such compounds in cancer treatment, highlighting the importance of pharmacokinetic-pharmacodynamic analysis in early drug development (Wong et al., 2013).
Biological Relevance and Antimicrobial Activity
- Antimicrobial and Anticancer Potentials : The synthesis and evaluation of metal complexes with thiazole derivatives have shown promising results in antimicrobial activity and DNA cleavage, indicating potential applications in developing new therapeutics. Such studies underscore the significance of these compounds in creating potent antimicrobial and anticancer agents (Nagesh & Mruthyunjayaswamy, 2015).
Antiviral and Antitumor Applications
- The creation of novel thiazole C-nucleosides demonstrates the potential for antiviral activity, particularly against herpes and influenza viruses. This research is crucial for developing new antiviral therapies, highlighting the versatility of thiazole derivatives in addressing various infectious diseases (Srivastava et al., 1977).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This chemical structure allows thiazole derivatives to interact with various biological targets.
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been found to exhibit a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical Analysis
Biochemical Properties
The thiazole ring in N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclopentanecarboxamide is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This compound can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions
Cellular Effects
Thiazoles are known to exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that this compound may influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-11-17-15(10-20-11)13-8-4-5-9-14(13)18-16(19)12-6-2-3-7-12/h4-5,8-10,12H,2-3,6-7H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCUEWJESMJMLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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